Cas no 1696606-92-4 (5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine)

5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
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- EN300-1108281
- 1696606-92-4
- 5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 5-bromo-1-(2-thienylmethyl)-
- 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine
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- インチ: 1S/C7H7BrN4S/c8-6-10-7(9)11-12(6)4-5-2-1-3-13-5/h1-3H,4H2,(H2,9,11)
- InChIKey: SMMMUMCBCVWUIJ-UHFFFAOYSA-N
- SMILES: BrC1=NC(N)=NN1CC1=CC=CS1
計算された属性
- 精确分子量: 257.95748g/mol
- 同位素质量: 257.95748g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 85Ų
じっけんとくせい
- 密度みつど: 1.95±0.1 g/cm3(Predicted)
- Boiling Point: 467.4±47.0 °C(Predicted)
- 酸度系数(pKa): 1.73±0.50(Predicted)
5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1108281-0.1g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1108281-0.5g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1108281-5.0g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1108281-0.05g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1108281-1.0g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1108281-1g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1108281-5g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1108281-0.25g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1108281-10.0g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1108281-10g |
5-bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine |
1696606-92-4 | 95% | 10g |
$4236.0 | 2023-10-27 |
5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
3. Book reviews
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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9. Caper tea
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amineに関する追加情報
Recent Advances in the Study of 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS: 1696606-92-4)
The compound 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS: 1696606-92-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a triazole core substituted with a bromo group and a thiophene moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential therapeutic uses.
One of the key areas of research has been the optimization of synthetic routes for 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine. A study published in the Journal of Medicinal Chemistry (2023) reported a novel, high-yield synthesis method using a copper-catalyzed cycloaddition reaction, which significantly improved the scalability and purity of the compound. The researchers emphasized the importance of the bromo substituent in enhancing the compound's reactivity and binding affinity to biological targets. Furthermore, X-ray crystallography studies revealed that the thiophene ring contributes to the compound's stability and conformational rigidity, which are critical for its biological activity.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine exhibits potent inhibitory effects against a range of enzymes, including kinases and proteases. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy as a selective inhibitor of a specific kinase involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. The compound's ability to modulate cellular signaling pathways has also been investigated, with promising results in preclinical models of cancer and neurodegenerative disorders.
Another significant advancement is the exploration of the compound's pharmacokinetic properties. Researchers have employed advanced analytical techniques, such as LC-MS/MS, to study its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. Additionally, molecular docking simulations have provided insights into the compound's interactions with target proteins, facilitating the design of derivatives with enhanced potency and selectivity.
Despite these promising findings, challenges remain in the development of 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine as a therapeutic agent. Issues such as potential off-target effects and toxicity profiles need to be addressed through comprehensive preclinical studies. However, the compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for the development of novel therapeutics. Future research directions may include the synthesis of analogs to optimize its pharmacological properties and the exploration of its potential in combination therapies.
In conclusion, 5-bromo-1-(thiophen-2-yl)methyl-1H-1,2,4-triazol-3-amine (CAS: 1696606-92-4) represents a promising area of research in chemical biology and medicinal chemistry. Its synthetic accessibility, diverse biological activities, and favorable pharmacokinetic properties underscore its potential as a lead compound for drug discovery. Continued investigation into its mechanism of action and therapeutic applications will likely yield significant contributions to the field.
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